

# 1-tert-butyl-1H-pyrazol-4-amine molecular weight.

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## Compound of Interest

Compound Name: **1-tert-butyl-1H-pyrazol-4-amine**

Cat. No.: **B1317585**

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## Abstract

This technical guide provides a comprehensive overview of **1-tert-butyl-1H-pyrazol-4-amine**, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The pyrazole core is a privileged scaffold, and this particular derivative, with its tert-butyl group, offers unique steric and electronic properties that are being leveraged for the development of novel therapeutics. This document will delve into the molecular characteristics, synthesis, and applications of **1-tert-butyl-1H-pyrazol-4-amine**, with a focus on its role as a key building block in the creation of targeted inhibitors for various signaling pathways. Detailed protocols for its synthesis and use in subsequent reactions are provided, underpinned by a strong foundation of scientific literature to ensure technical accuracy and practical utility for researchers in the field.

## Molecular and Physicochemical Properties

**1-tert-butyl-1H-pyrazol-4-amine** is a substituted pyrazole with a molecular formula of  $C_7H_{13}N_3$ . The presence of the bulky tert-butyl group at the 1-position of the pyrazole ring provides steric hindrance that can influence its reactivity and intermolecular interactions. This feature is often exploited in drug design to achieve selectivity for specific biological targets.

## Table 1: Physicochemical Properties of 1-tert-butyl-1H-pyrazol-4-amine

Property	Value	Source
Molecular Weight	139.20 g/mol	Calculated
Molecular Formula	C <sub>7</sub> H <sub>13</sub> N <sub>3</sub>	Calculated
CAS Number	1258640-05-9 (as hydrochloride)	<a href="#">[1]</a>
Appearance	Solid	
Storage Temperature	2-8°C, sealed in dry, dark place	

## Synthesis of Pyrazole Derivatives

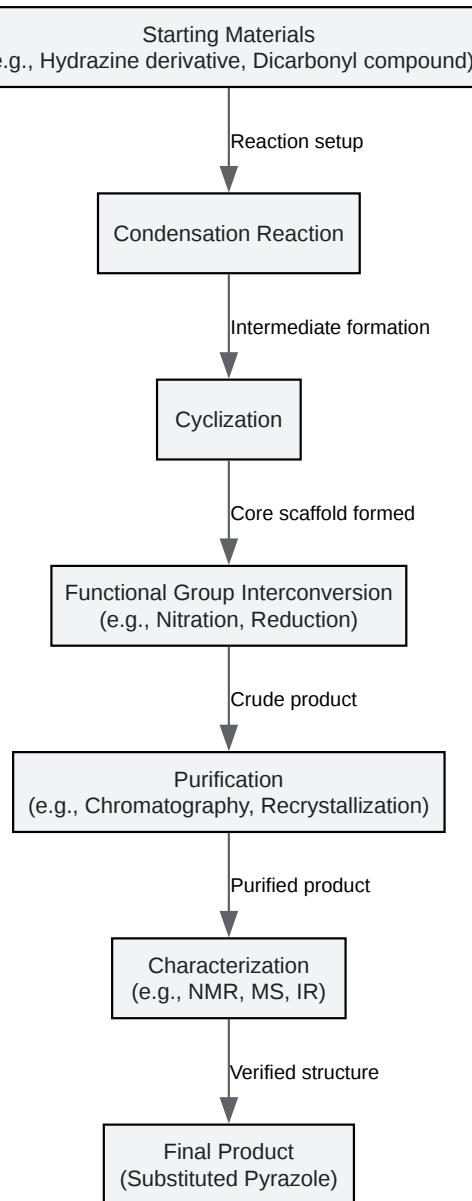
The synthesis of functionalized pyrazoles is a cornerstone of medicinal chemistry. The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, and its derivatives are known to exhibit a wide range of biological activities.[\[2\]](#)

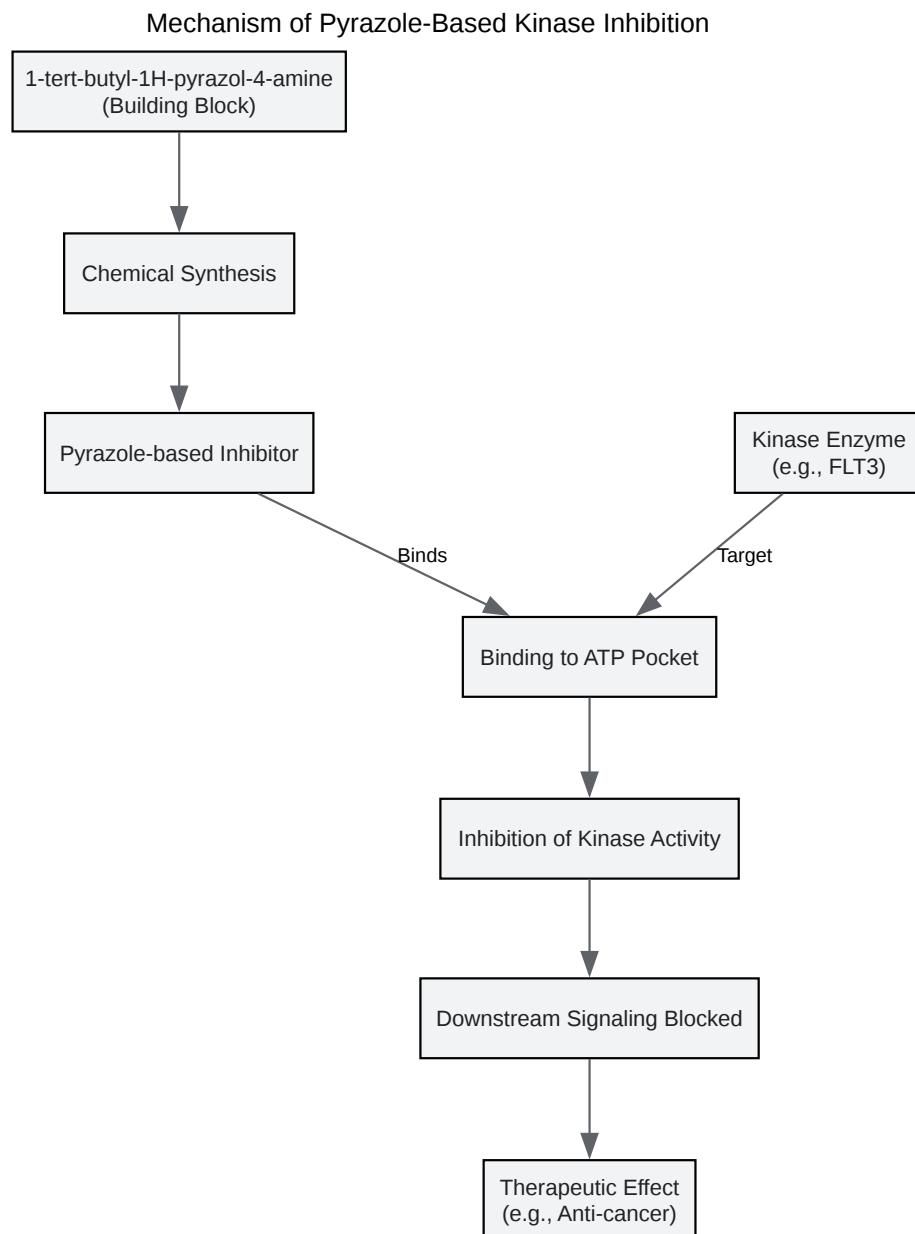
A general approach to synthesizing pyrazole derivatives involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For N-substituted pyrazoles like **1-tert-butyl-1H-pyrazol-4-amine**, tert-butylhydrazine is a key starting material.

## General Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of substituted pyrazoles, which can be adapted for the specific synthesis of **1-tert-butyl-1H-pyrazol-4-amine**.

## Conceptual Synthesis Workflow for Substituted Pyrazoles





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Caption: Role of pyrazole derivatives in kinase inhibition.

## Other Therapeutic Areas

Beyond oncology, pyrazole derivatives are being investigated for a wide range of therapeutic applications:

- Anti-inflammatory Agents: Some pyrazole-containing compounds have demonstrated anti-inflammatory properties. [\[3\]](#)\* Antimicrobial Agents: Derivatives of pyrazoles have shown activity against various bacterial strains. [\[4\]](#)\* Central Nervous System (CNS) Disorders: The pyrazole scaffold is present in drugs targeting the CNS. [\[3\]](#) **1-tert-butyl-1H-pyrazol-4-amine** serves as a valuable intermediate for synthesizing libraries of compounds to be screened for these and other biological activities. [\[4\]](#)

## Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling **1-tert-butyl-1H-pyrazol-4-amine** and its derivatives.

**Table 2: GHS Hazard Information for Related Pyrazole Compounds**

Hazard Statement	Description	Source
H302	Harmful if swallowed	<a href="#">[5]</a>
H315	Causes skin irritation	<a href="#">[5]</a> <a href="#">[6]</a>
H319	Causes serious eye irritation	<a href="#">[5]</a> <a href="#">[6]</a>
H335	May cause respiratory irritation	<a href="#">[5]</a> <a href="#">[6]</a>

Personal Protective Equipment (PPE):

- Eye Protection: Safety goggles with side-shields. [\[7\]](#)\* Hand Protection: Protective gloves. [\[7\]](#)\* Skin and Body Protection: Impervious clothing. [\[7\]](#)\* Respiratory Protection: Use in a well-ventilated area or with a suitable respirator. [\[7\]](#) Handling and Storage:
- Avoid contact with skin, eyes, and clothing. [\[8\]](#)\* Store in a cool, dry, and well-ventilated place in a tightly sealed container. [\[8\]](#)[\[9\]](#)\* Handle in an inert atmosphere for sensitive compounds. [\[5\]](#)

## Conclusion

**1-tert-butyl-1H-pyrazol-4-amine** is a molecule of significant synthetic utility for the drug discovery and development community. Its structural features, particularly the tert-butyl group, provide a handle for designing compounds with improved pharmacological properties. A thorough understanding of its synthesis, reactivity, and biological applications is crucial for leveraging this scaffold to its full potential in the quest for novel therapeutics. The protocols and data presented in this guide offer a solid foundation for researchers to build upon in their work with this and related pyrazole derivatives.

## References

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## Sources

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